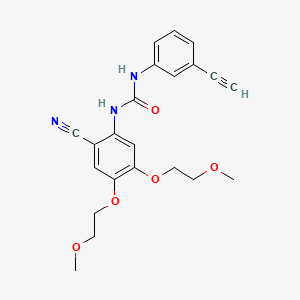
1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-cyano-4,5-bis(2-methoxyethoxy)aniline with an appropriate reagent to form an intermediate.
Coupling Reaction: The intermediate is then reacted with 3-ethynylphenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Cyano-4,5-dimethoxyphenyl)-3-(3-ethynylphenyl)urea
- 1-(2-Cyano-4,5-bis(2-ethoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea
Uniqueness
1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea is unique due to the presence of both cyano and ethynyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H23N3O5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-3-(3-ethynylphenyl)urea |
InChI |
InChI=1S/C22H23N3O5/c1-4-16-6-5-7-18(12-16)24-22(26)25-19-14-21(30-11-9-28-3)20(13-17(19)15-23)29-10-8-27-2/h1,5-7,12-14H,8-11H2,2-3H3,(H2,24,25,26) |
InChI Key |
BMZQZKWPZQFWIA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)C#N)NC(=O)NC2=CC=CC(=C2)C#C)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















